2-(2-((2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)thiazol-4-yl)-N-(4-methylbenzyl)acetamide
Description
The compound 2-(2-((2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)thiazol-4-yl)-N-(4-methylbenzyl)acetamide is a thiazole-acetamide derivative featuring a benzo[d][1,3]dioxol (piperonyl) moiety and a 4-methylbenzyl group. Structurally, it comprises a thiazole ring linked via a sulfide bridge to a 2-oxoethyl group substituted with the benzo[d][1,3]dioxol system. The acetamide side chain is further functionalized with a 4-methylbenzylamine group.
Properties
IUPAC Name |
2-[2-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-[(4-methylphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O4S2/c1-14-2-4-15(5-3-14)10-23-21(26)9-17-11-29-22(24-17)30-12-18(25)16-6-7-19-20(8-16)28-13-27-19/h2-8,11H,9-10,12-13H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJZDVWWCBNITAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CC2=CSC(=N2)SCC(=O)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2-((2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)thiazol-4-yl)-N-(4-methylbenzyl)acetamide is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and implications for therapeutic applications.
Synthesis
The synthesis of the compound involves several steps, typically starting from benzo[d][1,3]dioxole derivatives and thiazole intermediates. The general synthetic route includes:
- Formation of the thiazole ring : This is achieved through the reaction of appropriate thioketones with amines.
- Introduction of the benzo[d][1,3]dioxole moiety : This step often involves electrophilic aromatic substitution or coupling reactions.
- Final acetamide formation : The last step usually involves acylation reactions to introduce the acetamide functionality.
Antimicrobial Properties
Recent studies have shown that derivatives of thiazole and benzodioxole exhibit significant antimicrobial activity. For instance, compounds similar to our target compound have demonstrated efficacy against various bacterial strains and fungi. The minimal inhibitory concentration (MIC) values for these compounds often range from 50 to 100 µg/mL in vitro, indicating a promising antibacterial profile .
Anticancer Activity
The anticancer potential of benzodioxole derivatives has been explored extensively. In vitro studies have indicated that compounds with similar structures can inhibit cell proliferation in several cancer cell lines, including MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer). For instance, certain derivatives showed IC50 values ranging from 26 to 65 µM against these cell lines .
Antidiabetic Effects
In vivo studies on related benzodioxole derivatives have revealed their potential as antidiabetic agents. Specifically, one study reported significant reductions in blood glucose levels in diabetic mice models after administration of a benzodioxole derivative . The mechanism of action is believed to involve inhibition of α-amylase, with reported IC50 values as low as 0.68 µM for some derivatives.
Case Study 1: Antimicrobial Activity
A study investigating various thiazole derivatives found that the inclusion of a benzodioxole moiety enhanced the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The compound exhibited an MIC of 50 µg/mL against both organisms, showcasing its potential as a lead compound for developing new antibiotics .
Case Study 2: Anticancer Activity
In another study, a series of benzodioxole-derived compounds were tested for their anticancer properties against multiple cell lines. One compound demonstrated potent activity with an IC50 value of 30 µM against MDA-MB-231 cells, leading researchers to suggest further exploration into its mechanism and potential clinical applications .
Research Findings Summary
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Compounds Sharing the Benzo[d][1,3]dioxol-5-yl Moiety
Several analogs bearing the benzo[d][1,3]dioxol group and thiazole/acetamide scaffolds have been synthesized and characterized:
Key Insights :
- The target compound’s benzo[d][1,3]dioxol-thiazole core is shared with D14–D20 , but its acetamide linkage to 4-methylbenzyl distinguishes it from the penta-2,4-dienamide backbone of D-series compounds.
- Synthetic yields for benzo[d][1,3]dioxol-containing analogs vary widely (13.7–45%), suggesting that the target compound’s synthesis may require optimization of coupling agents or purification methods .
Thiazole-Acetamide Derivatives with Varied Substituents
Compounds with analogous thiazole-acetamide frameworks but differing in substituents include:
Key Insights :
- The presence of electron-withdrawing groups (e.g., nitro in 1.7 ) or bulky substituents (e.g., cyclopropane in 72 ) impacts solubility and reactivity. The target compound’s 4-methylbenzyl group may enhance lipophilicity compared to polar groups in 5d/5e .
- Thiazole-acetamide derivatives often exhibit diverse bioactivities, but the target compound’s pharmacological profile remains uncharacterized in the provided evidence.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
